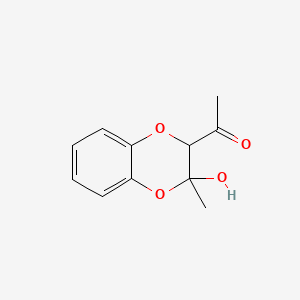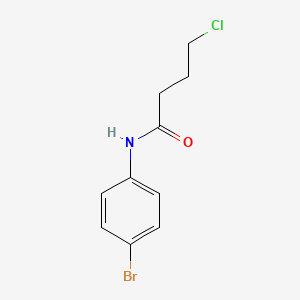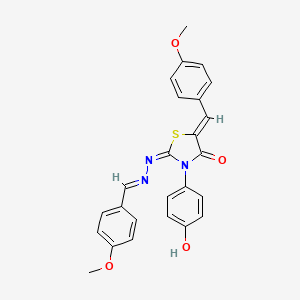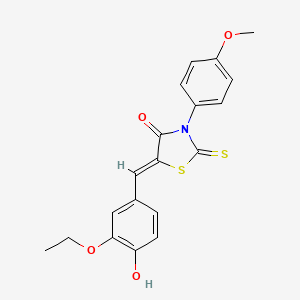
1,3-Dibromo-2-(methylthio)benzene
Descripción general
Descripción
1,3-Dibromo-2-(methylthio)benzene is a chemical compound with the molecular formula C7H6Br2S . It contains a total of 16 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-(methylthio)benzene includes a six-membered benzene ring with two bromine atoms and one sulfur-containing methylthio group attached . The molecule contains a total of 16 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dibromo-2-(methylthio)benzene are not detailed in the literature, similar compounds undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel Formation of Iodobenzene Derivatives : The reaction of similar methylthio-substituted compounds with iodine to form iodine-substituted benzenes showcases a method to synthesize iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization. This highlights its role in creating complex iodine-containing organic compounds which could be beneficial in synthesizing compounds for materials science and pharmaceuticals (Matsumoto et al., 2008).
Crystal Structures of Bis-Schiff Bases : The crystal structures of new compounds synthesized from 2-(methylthio)aniline with various aldehydes, including isophthaldehyde and terephthaldehyde, were analyzed. This research provides insights into the structural basis of Schiff bases involving methylthio groups, which are critical for applications in coordination chemistry and material science (Hamaker & Oberts, 2006).
Approaches to Oxazole Synthesis : Demonstrating the utility of methylthio compounds in synthesizing oxazoles, a research outlined an efficient pathway to create 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles via a reaction with nitriles. Such methodologies are significant in developing novel organic compounds with potential biological activity (Herrera et al., 2006).
Material Science and Electronics
- Synthesis of Benzothiophene Isomers : The synthesis of dibromo- and didodecyl[1]benzothieno[3,2-b][1]benzothiophenes through a series of functionalization reactions starting from bromo-2-(methylthio)benzaldehydes reveals the compound's role in creating materials for organic electronics. These compounds are valuable for their potential in organic semiconductors and optoelectronic devices (Ruzié et al., 2013).
Chemical Synthesis and Catalysis
- Palladium-Catalyzed Asymmetric Reactions : Research on palladium-catalyzed asymmetric allylic substitutions using 1,3-dithianes, which are related to 1,3-dibromo-2-(methylthio)benzene through functional group transformation, underscores the importance of such structures in asymmetric synthesis. This has implications for creating chiral molecules, which are crucial in the development of new drugs and agrochemicals (Yamamoto & Tsuji, 2017).
Mecanismo De Acción
Target of Action
The primary target of 1,3-Dibromo-2-(methylthio)benzene is the benzylic position of alkyl benzenes . The benzylic position is a carbon atom that is directly attached to a benzene ring . This position is significant in synthesis problems due to its unique reactivity .
Mode of Action
1,3-Dibromo-2-(methylthio)benzene interacts with its targets through free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form the final product .
Biochemical Pathways
The biochemical pathways affected by 1,3-Dibromo-2-(methylthio)benzene involve the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
The result of the action of 1,3-Dibromo-2-(methylthio)benzene is the formation of a new compound through the SM coupling reaction . The compound’s action results in the formation of a new Pd–C bond .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the rate of reaction can be affected by the difference in electronegativity . Moreover, the compound’s storage temperature and physical form can also influence its stability .
Safety and Hazards
1,3-Dibromo-2-(methylthio)benzene is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 1,3-Dibromo-2-(methylthio)benzene are not detailed in the literature, research into similar compounds continues to advance our understanding of their properties and potential applications . For instance, studies on the molecular interactions in similar compounds have provided insights into the behavior of methyl groups in the crystal state .
Propiedades
IUPAC Name |
1,3-dibromo-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2S/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKTNBXAKNAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-(methylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate](/img/structure/B3258115.png)
![3-Methyl-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3258124.png)


![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)


![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)